
ゾニサミド
概要
説明
Zonisamide is a synthetic compound classified as a sulfonamide and is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. It is primarily used as an anticonvulsant medication to treat partial seizures in adults. Zonisamide has also shown efficacy in treating other conditions such as Parkinson’s disease and dementia with Lewy bodies .
作用機序
ゾニサミドが抗てんかん作用を発揮する正確なメカニズムは完全には解明されていません。しかし、複数の経路が関与していると考えられています。
ナトリウムチャネル遮断: ゾニサミドは電位依存性ナトリウムチャネルを遮断し、ニューロンの反復発火を抑制します。
カルシウムチャネル遮断: また、ニューロンの興奮性に役割を果たすT型カルシウムチャネルを阻害します。
GABA受容体の調節: ゾニサミドは、GABA受容体にアロステリックに結合することで、γ-アミノ酪酸(GABA)の抑制効果を高める可能性があります
類似の化合物:
レベチラセタム: 部分発作の治療に用いられる別の抗てんかん薬。
カルバマゼピン: 広く使用されている抗てんかん薬および気分安定剤。
フェニトイン: てんかん発作を抑制するために使用される抗てんかん薬
比較:
有効性: ゾニサミドは、レベチラセタムやカルバマゼピンと同様に、幅広い有効性を持ちますが、通常は併用療法として使用されます。
メカニズム: カルバマゼピンやフェニトインは主にナトリウムチャネルに作用するのに対し、ゾニサミドはカルシウムチャネルやGABA受容体への影響を含む、複数の作用機序を持っています。
科学的研究の応用
Epilepsy Treatment
Zonisamide is primarily indicated for the management of partial seizures in adults and children. Clinical trials have demonstrated its efficacy as both monotherapy and adjunctive therapy:
- In a multicenter randomized controlled trial (RCT), zonisamide was compared to carbamazepine in newly diagnosed partial epilepsy patients. Results indicated that 79.4% of patients on zonisamide achieved seizure freedom for 26 weeks compared to 83.7% on carbamazepine .
Study | Design | Patients | Intervention | Duration | Results |
---|---|---|---|---|---|
Baulac et al., 2012 | Phase 3 RCT | 583 adults with partial seizures | Zonisamide 200–500 mg/day vs Carbamazepine 400–1200 mg/day | 26–78 weeks | Seizure-free at 26 weeks: Zonisamide 79.4%, Carbamazepine 83.7% |
Parkinson's Disease Management
Zonisamide has been investigated for its potential benefits in patients with Parkinson's disease, particularly those experiencing motor fluctuations:
- A phase 3 trial demonstrated that zonisamide significantly improved motor symptoms in advanced Parkinson's disease patients who were already on L-dopa therapy but had poor response .
Study | Design | Patients | Intervention | Duration | Results |
---|---|---|---|---|---|
Murata et al., 2015 | Phase 3 RCT | Patients with advanced Parkinson's disease | Zonisamide (25 or 50 mg/day) vs Placebo | 12 weeks | Significant improvement in UPDRS-III scores |
Dementia with Lewy Bodies
Recent studies suggest that zonisamide may also be effective in treating motor symptoms associated with dementia with Lewy bodies:
- In clinical trials, zonisamide improved parkinsonian symptoms without adversely affecting cognitive function as measured by the Mini-Mental State Examination .
Safety and Tolerability
Zonisamide is generally well tolerated, with common side effects including somnolence, dizziness, and decreased appetite. Serious adverse events are rare and comparable to placebo groups .
生化学分析
Biochemical Properties
Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Cellular Effects
Zonisamide has been found to enhance neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It also protects against oxidative stress-induced cell death of primary motor neurons . In a mouse model of sciatic nerve autograft, zonisamide increased the size of axons distal to the transected site .
Molecular Mechanism
It may also bind allosterically to GABA receptors .
Temporal Effects in Laboratory Settings
Zonisamide has a long half-life (63-69h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . It undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .
Dosage Effects in Animal Models
In animal models, zonisamide is a broad-spectrum antiepileptic drug because it shows activity in models in which phenytoin, carbamazepine, and valproate are effective . There is a wide margin between doses of zonisamide that are effective in animal models of epilepsy and those that produce adverse effects in the central nervous system (CNS) of animals .
Metabolic Pathways
Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . The reduction of zonisamide to 2-sulfamoylacetylphenol is mediated by the CYP3A4 isoenzyme .
Transport and Distribution
After oral ingestion, zonisamide is rapidly absorbed with a bioavailability of >90% . Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .
Subcellular Localization
Given its mechanism of action, it is likely that zonisamide is localized in the neuronal cells where it interacts with voltage-gated sodium channels and GABA receptors .
準備方法
Synthetic Routes and Reaction Conditions: Zonisamide can be synthesized through various methods, one of which involves the reaction of 2-aminobenzisoxazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield zonisamide .
Industrial Production Methods: Industrial production of zonisamide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification processes .
化学反応の分析
反応の種類: ゾニサミドは、次のようないくつかの化学反応を起こします。
酸化: ゾニサミドは酸化されて様々な代謝産物を生成することができます。
還元: この化合物は還元されて、主要な代謝産物である2-スルファモイルアセチルフェノールを生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: 様々な酸化された代謝産物。
還元: 2-スルファモイルアセチルフェノール。
置換: 置換されたスルホンアミド誘導体.
類似化合物との比較
Levetiracetam: Another anticonvulsant used to treat partial seizures.
Carbamazepine: A widely used anticonvulsant and mood-stabilizing drug.
Phenytoin: An anticonvulsant used to control seizures
Comparison:
Efficacy: Zonisamide has a broad spectrum of efficacy, similar to levetiracetam and carbamazepine, but it is often used as an adjunctive therapy.
Mechanism: Unlike carbamazepine and phenytoin, which primarily act on sodium channels, zonisamide has multiple mechanisms of action, including effects on calcium channels and GABA receptors.
Side Effects: Zonisamide has a unique side effect profile, with common adverse effects including anorexia, somnolence, and dizziness
生物活性
Zonisamide is an antiepileptic drug (AED) with a unique chemical structure and a diverse range of biological activities. Originally developed for the treatment of epilepsy, recent studies have highlighted its multifaceted mechanisms of action and potential therapeutic applications beyond seizure control. This article provides a comprehensive overview of the biological activity of zonisamide, including its pharmacological mechanisms, clinical efficacy, and case studies demonstrating its effects.
Chemical Structure and Pharmacokinetics
Zonisamide is a benzisoxazole derivative characterized by its ability to modulate neuronal excitability. Its pharmacokinetic profile indicates rapid absorption, with peak plasma concentrations typically reached within 2 to 4 hours after oral administration. The drug exhibits an oral bioavailability of over 90%, which remains unaffected by food intake, although food may delay the time to peak concentration slightly . The half-life of zonisamide is approximately 60 hours, allowing for once-daily dosing in many patients .
Table 1: Pharmacokinetic Parameters of Zonisamide
Parameter | Value |
---|---|
Oral Bioavailability | ≥90% |
Time to Peak Concentration | 2-4 hours |
Half-life | ~60 hours |
Steady State Achievement | ~14 days |
Zonisamide exhibits multiple mechanisms that contribute to its antiepileptic effects:
- Sodium Channel Blockade : Zonisamide inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity .
- Calcium Channel Modulation : It also inhibits T-type calcium channels, which is particularly effective against absence seizures .
- GABAergic Activity : Zonisamide enhances the release of gamma-aminobutyric acid (GABA) while inhibiting presynaptic glutamate release, thereby promoting inhibitory neurotransmission .
- Carbonic Anhydrase Inhibition : Although it acts as a carbonic anhydrase inhibitor, this mechanism does not appear to significantly contribute to its antiseizure effects .
Neuroprotective Properties
Recent research has indicated that zonisamide possesses neuroprotective properties that extend beyond its use as an AED. Studies have shown that zonisamide can scavenge free radicals and protect against oxidative stress in neuronal cells, which may be beneficial in neurodegenerative conditions .
Case Study: Neuroprotection in Ischemic Models
In animal models of ischemic stroke, zonisamide has demonstrated the ability to reduce infarction size and neuronal damage when administered post-injury. This suggests potential applications in treating conditions characterized by neuronal injury beyond epilepsy .
Clinical Efficacy
Zonisamide has been evaluated in various clinical settings for its efficacy in treating different types of seizures:
- Focal Seizures : Clinical trials have confirmed that zonisamide is effective as an adjunctive therapy for focal-onset seizures in adults and children .
- Generalized Seizures : It has shown efficacy in managing generalized tonic-clonic seizures and myoclonic seizures, making it a versatile option in epilepsy management .
Table 2: Summary of Clinical Findings on Zonisamide
Study Type | Findings |
---|---|
Focal Seizures | Effective as adjunct therapy |
Generalized Seizures | Effective for tonic-clonic and myoclonic seizures |
Neuroprotection Studies | Reduced infarction size in ischemic models |
特性
IUPAC Name |
1,2-benzoxazol-3-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046023 | |
Record name | Zonisamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zonisamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L | |
Record name | SID49666067 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Zonisamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZONISAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zonisamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
Record name | ZONISAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA., The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase., Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA. | |
Record name | Zonisamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZONISAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from ethyl acetate | |
CAS No. |
68291-97-4 | |
Record name | Zonisamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68291-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zonisamide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zonisamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zonisamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzisoxazole-3-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZONISAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ZONISAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zonisamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-163 °C, 160-163 °C, 161 - 163 °C | |
Record name | Zonisamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZONISAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zonisamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of zonisamide in exerting its anticonvulsant effects?
A1: Zonisamide exhibits multiple mechanisms of action, primarily targeting neuronal excitability. It blocks voltage-gated sodium channels, reducing neuronal hyperexcitability. [] Additionally, it inhibits T-type calcium channels, further dampening neuronal firing. [, ]
Q2: Does zonisamide interact with neurotransmitter systems to exert its therapeutic effects?
A2: Yes, beyond its direct effects on ion channels, zonisamide also influences neurotransmitter systems. It indirectly inhibits glutamate receptors, reducing excitatory neurotransmission. [] Furthermore, it enhances the release of GABA, an inhibitory neurotransmitter, contributing to its anticonvulsant activity. []
Q3: How does zonisamide's modulation of neurotrophins contribute to its potential for treating nerve damage?
A3: Research suggests that zonisamide promotes nerve regeneration by inducing the expression of nerve growth factors (NGF, BDNF, NT4/5) and their receptors (Ntrk1, Ntrk2). This upregulation of neurotrophic factors likely contributes to the enhanced neurite elongation observed in preclinical studies. []
Q4: What is the molecular formula and weight of zonisamide?
A4: Zonisamide, a 1,2-benzisoxazole derivative, has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol. [, ]
Q5: Is there any spectroscopic data available for zonisamide?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely employed to confirm the structure and purity of zonisamide.
Q6: Are there studies investigating the stability of zonisamide in extemporaneously compounded oral suspensions?
A6: Yes, studies have examined the stability of zonisamide in various formulations, including oral suspensions. Research suggests that simple syrup and methylcellulose suspensions of zonisamide (10 mg/mL) prepared from commercially available capsules remained stable for at least 28 days at room temperature or under refrigeration. []
Q7: What are the implications of zonisamide's stability in different formulations for its clinical use?
A7: Understanding zonisamide's stability in various formulations is crucial for ensuring consistent dosing and therapeutic efficacy. Especially for patients who have difficulty swallowing tablets or capsules, stable and bioequivalent oral suspensions are essential for safe and effective treatment. []
Q8: What is the typical half-life of zonisamide, and what are the implications for its dosing regimen?
A8: Zonisamide exhibits a relatively long half-life of approximately 60 hours, permitting convenient once- or twice-daily administration. This prolonged half-life contributes to sustained therapeutic levels and improved patient compliance. []
Q9: How is zonisamide metabolized, and are there any pharmacogenetic considerations for its clinical use?
A9: Zonisamide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, specifically CYP3A4, CYP2C19, and CYP3A5. While the research papers provided do not delve into pharmacogenomics, genetic variations in these enzymes could potentially influence zonisamide metabolism and contribute to interindividual variability in drug response. []
Q10: Has zonisamide shown efficacy in preclinical models of epilepsy?
A10: Yes, zonisamide has demonstrated significant anticonvulsant activity in various animal models of epilepsy. Studies have shown its effectiveness in suppressing seizures induced by electroshock, pentylenetetrazol (PTZ), and other convulsant agents. [, ]
Q11: Beyond its established role in epilepsy management, what other potential therapeutic applications of zonisamide are being explored?
A11: Research suggests that zonisamide might be beneficial for conditions beyond epilepsy, including Parkinson's disease, neuropathic pain, and migraine prophylaxis. Clinical trials have shown promising results for zonisamide as an adjunct therapy for Parkinson's disease, improving motor function and reducing "wearing-off" time. [, , ]
Q12: Has zonisamide demonstrated efficacy in ameliorating specific symptoms of Parkinson's disease in preclinical models?
A12: Yes, zonisamide has shown promising results in animal models of Parkinson's disease. Studies in MPTP-treated mice and marmosets revealed that while zonisamide did not prevent dopamine depletion, it did increase striatal dopamine turnover, suggesting a potential neuroprotective effect. []
Q13: What are the common adverse effects associated with zonisamide treatment, and how do they compare with other antiepileptic drugs?
A13: Zonisamide is generally well-tolerated, with most adverse events being mild to moderate in severity. The most frequently reported adverse effects include somnolence, dizziness, anorexia/weight loss, ataxia, agitation, and cognitive impairment. [] The incidence of these adverse events tends to decline with continued treatment. []
Q14: What analytical techniques are commonly employed to quantify zonisamide levels in biological fluids like plasma and breast milk?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying zonisamide concentrations in biological samples. This technique offers high sensitivity and selectivity for accurate measurement of zonisamide levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。